molecular formula C14H23N3O2 B13947763 Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- CAS No. 63981-34-0

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino-

Cat. No.: B13947763
CAS No.: 63981-34-0
M. Wt: 265.35 g/mol
InChI Key: ZWOWADWBRZWDLC-UHFFFAOYSA-N
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Description

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is a synthetic derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a cyclohexyl group at the 3-position, two methyl groups at the 1- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.35 .

Chemical Reactions Analysis

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- has several scientific research applications:

Mechanism of Action

The mechanism of action of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- can be compared with other similar compounds, such as:

Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63981-34-0

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

3-cyclohexyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)17(14(19)16(10)4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3

InChI Key

ZWOWADWBRZWDLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C2CCCCC2)N(C)C

Origin of Product

United States

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